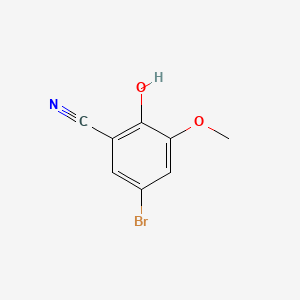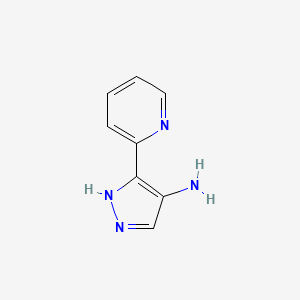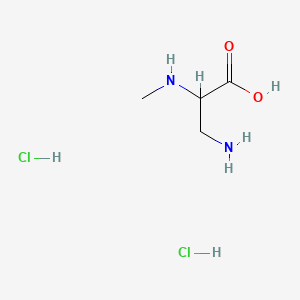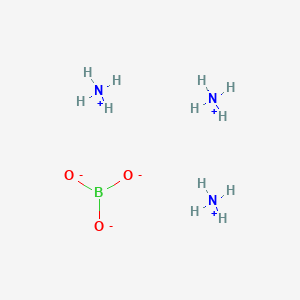
diammonium tetraborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium tetraborate is an inorganic compound with the chemical formula (NH4)2B4O7. It is a colorless crystalline solid that is highly soluble in water. The compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Diammonium tetraborate is typically synthesized by reacting boric acid (H3BO3) with ammonia water (NH4OH). The reaction proceeds as follows: [ \text{H3BO3} + 2\text{NH4OH} \rightarrow (\text{NH4})2\text{B4O7} + 5\text{H2O} ] This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
Diammonium tetraborate undergoes various chemical reactions, including:
Hydrolysis: In aqueous alkaline conditions, it can hydrolyze to form this compound dihydrate [(NH4)2B4O5(OH)4·2H2O].
Decomposition: At high temperatures, it decomposes to produce nitrogen oxide and boron oxide.
Reaction with Acids: It reacts with strong acids to form boric acid and ammonium salts.
Common reagents and conditions used in these reactions include aqueous solutions, acidic or alkaline environments, and elevated temperatures. The major products formed from these reactions are boric acid, ammonium salts, nitrogen oxide, and boron oxide .
Wissenschaftliche Forschungsanwendungen
Diammonium tetraborate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron compounds, such as boric acid and sodium borate.
Biology: It is utilized in the preparation of buffer solutions and as a reagent in various biochemical assays.
Wirkmechanismus
The mechanism by which diammonium tetraborate exerts its effects varies depending on its application. In flame retardancy, it acts by forming a protective layer on the material’s surface, which inhibits the spread of flames. In metal surface treatment, it forms a protective coating that prevents oxidation and corrosion. The molecular targets and pathways involved in these processes include the interaction of borate ions with the material’s surface and the formation of stable boron-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
Diammonium tetraborate can be compared with other boron compounds such as:
Ammonia borane (NH3BH3): Known for its hydrogen storage capabilities.
Sodium borohydride (NaBH4): Commonly used as a reducing agent in organic synthesis.
Borax (Na2B4O7·10H2O): Widely used in cleaning products and as a flux in metallurgy.
This compound is unique due to its specific applications in flame retardancy and metal surface treatment, which are not commonly associated with the other boron compounds listed above .
Eigenschaften
CAS-Nummer |
12007-58-8 |
|---|---|
Molekularformel |
BH4NO+ |
Molekulargewicht |
44.85 g/mol |
IUPAC-Name |
triazanium;borate |
InChI |
InChI=1S/B.H3N.O/h;1H3;/p+1 |
InChI-Schlüssel |
UVRJJIXFDOUXJS-UHFFFAOYSA-O |
SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] |
Kanonische SMILES |
[B].[NH4+].[O] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



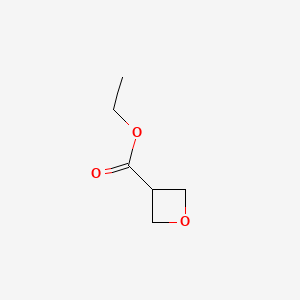
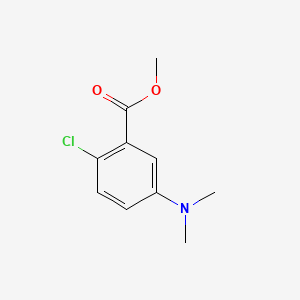
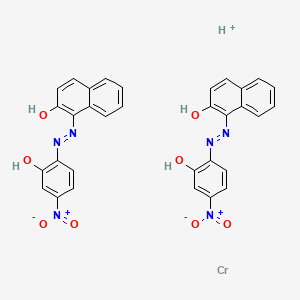

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)
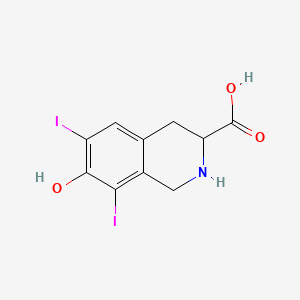

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
